molecular formula C32H28N4O2 B15138588 LysoSR-549

LysoSR-549

Cat. No.: B15138588
M. Wt: 500.6 g/mol
InChI Key: BNBVHYVKJYMDFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LysoSR-549 involves the introduction of a methylpyridine group into rhodamine spirolactam. This modification allows the dye to exhibit self-blinking properties under acidic conditions, making it suitable for single-molecule localization microscopy (SMLM). The synthetic route includes the following steps :

    Introduction of Methylpyridine: Pyridine is introduced into the rhodamine spirolactam structure.

    Formation of Fluorescent Zwitterion: Under weak acidic conditions, the pyridine nitrogen preferentially binds with protons, leading to the formation of a fluorescent zwitterion.

    Nucleophilic Addition Reaction: The zwitterion undergoes a nucleophilic addition reaction with the 10th position of the rhodamine ring, reverting to a non-fluorescent spirolactam.

Chemical Reactions Analysis

LysoSR-549 undergoes several types of chemical reactions, primarily influenced by its environment :

    Oxidation and Reduction: The dye can participate in redox reactions, altering its fluorescence properties.

    Substitution Reactions:

    Acid-Base Reactions: The dye’s fluorescence is highly sensitive to pH changes, making it useful for studying acidic environments like lysosomes.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed are typically fluorescent or non-fluorescent derivatives, depending on the reaction conditions.

Scientific Research Applications

LysoSR-549 has a wide range of applications in scientific research :

    Chemistry: Used in studying molecular interactions and chemical reactions at the cellular level.

    Biology: Helps in visualizing cellular structures, tracking biomolecules, and evaluating cell functions.

    Medicine: Employed in diagnostic imaging and studying disease mechanisms, particularly those involving lysosomal functions.

    Industry: Used in textile dyeing, food pigments, and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of LysoSR-549 involves its ability to fluoresce under specific conditions :

    Molecular Targets: The dye targets lysosomes, acidic organelles within cells.

    Pathways Involved: The fluorescence of this compound is regulated by the pH within lysosomes. Under acidic conditions, the dye undergoes a reversible reaction, forming a fluorescent zwitterion that allows for high-resolution imaging of lysosomal structures.

Comparison with Similar Compounds

LysoSR-549 is unique due to its self-blinking properties and high sensitivity to pH changes . Similar compounds include:

    LysoTracker Red: Another lysosome-targeting dye, but without self-blinking properties.

    Rhodamine 123: A mitochondrial dye with different spectral properties.

    FITC-Dextran: A pH-sensitive dye used for endosomal and lysosomal studies.

This compound stands out for its ability to provide long-term, high-resolution imaging of lysosomes, making it a valuable tool in cellular biology and medical research.

Properties

Molecular Formula

C32H28N4O2

Molecular Weight

500.6 g/mol

IUPAC Name

3',6'-bis(azetidin-1-yl)-2-(6-methylpyridin-2-yl)spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3

InChI Key

BNBVHYVKJYMDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8

Origin of Product

United States

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